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Compound of Interest

Compound Name: 2-Chloro-5-iodobenzaldehyde

Cat. No.: B1289146

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-5-
iodobenzaldehyde (C7H4CIIO), a key intermediate in various synthetic applications. The
document is intended for researchers, scientists, and professionals in drug development,
offering detailed spectral information and the methodologies for its acquisition.

Molecular Structure:

Chemical Properties:

Property Value
CAS Number 256925-54-9[1]
Molecular Formula C7H4CIIO[2]

| Molecular Weight | 266.46 g/mol [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. Below are the predicted *H and 3C NMR spectral data for 2-Chloro-5-
iodobenzaldehyde, typically recorded in a deuterated solvent such as Chloroform-d (CDCIs).

Predicted *H NMR Spectral Data
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The *H NMR spectrum is expected to show signals for the aldehydic proton and the three
aromatic protons. The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

. . Coupling
Chemical Shift L . )
Multiplicity Constant (J Integration Assignment
(3 ppm)
Hz)
~10.3 s - 1H Aldehyde (-CHO)
~7.9 d ~2.5 1H Ar-H (H6)
~7.8 dd ~8.5,2.5 1H Ar-H (H4)
~7.4 d ~8.5 1H Ar-H (H3)

Note: The predicted chemical shifts and coupling constants are based on the analysis of similar
substituted benzaldehydes. The aldehyde proton typically appears as a singlet around 10 ppm.
[3] The ortho, meta, and para positions of the aromatic protons lead to characteristic splitting
patterns.

Predicted **C NMR Spectral Data

The 3C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (6 ppm) Assighment
~189 C=0 (Aldehyde)
~142 C-l

~139 C-Cl

~136 Ar-C (C6)

~135 Ar-C (C4)

~131 Ar-C (C1)

~129 Ar-C (C3)

~94 C-l
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Note: The chemical shifts are predicted based on the known effects of chloro, iodo, and
aldehyde substituents on the benzene ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality NMR data.[4]

e Sample Preparation:

o

Weigh 5-10 mg of 2-Chloro-5-iodobenzaldehyde.[4]

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIz) in a
clean vial.[4]

[¢]

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the
chemical shift to 0 ppm.[3][4]

[¢]

Transfer the solution to a 5 mm NMR tube.[4]
e Spectrometer Setup:

o Insert the NMR tube into the spectrometer.[4]

o Lock the spectrometer on the deuterium signal of the solvent.[4]

o Shim the magnetic field to achieve homogeneity, which results in sharp peaks.[4]
o Data Acquisition:

o Set appropriate acquisition parameters, including pulse angle (typically 30° or 45°),
acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans
(8-16 for tH NMR).[4]

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).[4]

o Phase correct the resulting spectrum.[4]
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o Calibrate the chemical shift scale using the TMS peak at 0 ppm.[4]
o Integrate the peaks to determine the relative number of protons.[4]
o Analyze the splitting patterns and measure coupling constants.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted
characteristic IR absorption bands for 2-Chloro-5-iodobenzaldehyde are listed below.

Predicted IR SpectralData @@

Wavenumber (cm—?) Intensity Assignment

~2830, ~2730 Medium, Weak C-H Stretch (Aldehyde)

1705 Strong C=0 Stretch (Aromatic
Aldehyde)

~1580, ~1470 Medium C=C Stretch (Aromatic)

~1200 Medium C-H in-plane bend

~880 Strong C-H out-of-plane bend

~750 Strong C-CI Stretch

~600 Medium C-| Stretch

Note: Aromatic aldehydes typically show a C=0 stretch at a slightly lower wavenumber (around
1690-1720 cm~1) due to conjugation with the aromatic ring.[5] The aldehyde C-H stretch often
appears as a pair of weak absorptions.[5]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy.

e Sample Preparation:
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o A small amount of solid 2-Chloro-5-iodobenzaldehyde is placed directly onto the
diamond crystal of the ATR accessory.[6]

o Data Acquisition:
o Pressure is applied to ensure good contact between the sample and the crystal.[6]
o Abackground spectrum of the clean, empty crystal is recorded first.[6]

o The sample spectrum is then recorded. The instrument scans the sample with infrared
radiation, and the detector measures the amount of light that passes through.

» Data Processing:

o The final spectrum is presented as absorbance or transmittance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

P_r_e.dlcied_Mass_SpchmmeILy Data

Relative Intensity Proposed Fragment

[M]* (Molecular ion peak,

266/268 High showing isotopic pattern for CI)
265/267 High [M-H]*

237/239 Medium [M-CHQOJ*

139 Medium [M-I-CHOJ*

111 High [CeHaCI*

75 Base Peak [CsHs]* Fragment

Note: The molecular ion peak is expected at m/z 266, corresponding to the molecular weight of
2-Chloro-5-iodobenzaldehyde.[1][2] The presence of chlorine will result in an M+2 peak with
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an intensity of about one-third of the M peak. Fragmentation patterns are predicted based on
the structure of the molecule.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of
volatile and semi-volatile organic compounds.

o Sample Preparation:

o A dilute solution of 2-Chloro-5-iodobenzaldehyde is prepared in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).[6]

o Data Acquisition:

o The solution is injected into the gas chromatograph, where the compound is separated
from the solvent on a capillary column.[6]

o The separated compound then enters the mass spectrometer.
o Electron lonization (El) is typically used, with an ionization energy of 70 eV.[6]
o Data Analysis:

o The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z),
generating a mass spectrum.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2-Chloro-5-iodobenzaldehyde.
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Caption: Workflow for the spectroscopic characterization of 2-Chloro-5-iodobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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